2,2',3,4-Tetrachlorobiphenyl

Description

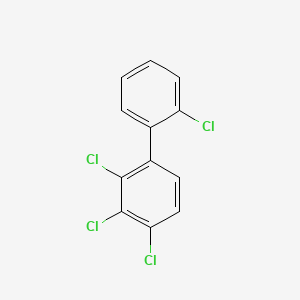

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWHDNLIHDBVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073535 | |

| Record name | 2,2',3,4-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-59-9 | |

| Record name | 2,2',3,4-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K551K7PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution, Transport, and Fate of 2,2 ,3,4 Tetrachlorobiphenyl

Global and Regional Environmental Occurrence Patterns

The environmental distribution of 2,2',3,4-tetrachlorobiphenyl is a consequence of its physical and chemical properties, which govern its movement and partitioning across different environmental media.

Atmospheric Transport and Deposition Dynamics

Once released into the environment, this compound can undergo long-range atmospheric transport, contributing to its global distribution. cdc.gov Like other lower-chlorinated PCBs, it is semi-volatile, allowing it to partition between the gas phase and atmospheric particles. cdc.gov This partitioning is a critical factor in its atmospheric residence time and transport distance. Vapor-phase PCBs are generally more mobile and can be transported over greater distances. cdc.gov

Deposition from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PCBs from the atmosphere by precipitation, such as rain and snow. cdc.gov Dry deposition includes the gravitational settling of particle-bound PCBs and the direct transfer of gaseous PCBs to surfaces. Atmospheric deposition is a primary mechanism for the contamination of surface waters and terrestrial ecosystems with PCBs. cdc.gov

Aquatic System Distribution: Water Column, Sediment, and Biota Partitioning

In aquatic environments, this compound partitions between the water column, sediment, and biota. Its low water solubility and hydrophobic nature drive its association with particulate matter and sediments.

Water Column and Sediment Partitioning: In the water column, this compound can be present in a dissolved phase or sorbed to suspended solids. cdc.gov Due to its hydrophobicity, it has a strong tendency to adsorb to organic matter and sediment particles, leading to its accumulation in bottom sediments. nih.gov The partitioning between water and sediment is a key process governing its availability to aquatic organisms. The transport of PCBs from sediment back into the water column can occur through processes such as desorption, bioturbation, and erosion. mdpi.com

Biota Partitioning: this compound can be taken up by aquatic organisms from the water, sediment, and through their diet. cpcb.nic.in Its lipophilic nature leads to bioaccumulation in the fatty tissues of organisms. This process of bioaccumulation can result in the biomagnification of this compound through the food web, with concentrations increasing at higher trophic levels. cdc.gov

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.0 - 7.0 | PCBs | ymparisto.fi |

| Henry's Law Constant (atm·m³/mol) | 5.0 x 10-4 to 2.6 x 10-5 | PCBs (mono- to nonachlorobiphenyl) | nih.gov |

| Bioconcentration Factor (crustaceans) | 6400 | PCBs | ymparisto.fi |

Terrestrial System Distribution: Soil and Vegetation Uptake

In terrestrial ecosystems, this compound is primarily found in soil, with some uptake by vegetation.

Soil: The strong adsorption of PCBs to soil organic matter and clay particles limits their mobility and leaching into groundwater. nih.gov The persistence of this compound in soil can be on the order of months to years. nih.gov Lower chlorinated PCBs, such as tetrachlorobiphenyls, are generally more mobile in soil than their more highly chlorinated counterparts. researchgate.net

Vegetation Uptake: Plants can take up this compound from the soil through their roots and from the atmosphere via their leaves. The uptake of PCBs by plants is positively correlated with the soil concentration. mdpi.com Generally, the accumulation capacity is higher in roots than in stems and foliage. mdpi.com Lower chlorinated congeners are often taken up more readily by plants due to their greater mobility in the soil. mdpi.com

| Environmental Compartment | Dominant PCB Congeners/Homolog Groups | Key Findings | Reference |

|---|---|---|---|

| Urban Soils (Bucharest) | PCB 180, PCB 52 (stable presence) | A general decline in total PCBs was observed over two decades, but higher-chlorinated congeners showed fluctuating trends. | mdpi.com |

| Tropical Soils | Hexa-PCBs > Penta-PCBs > Tri-PCBs > Tetra-PCBs | The congener profile was dominated by PCB 28, followed by PCB 153 and PCB 138. | scirp.org |

| Root Vegetables | Lower chlorinated biphenyls more abundant in surface layers. | Concentration of PCBs was higher in roots than in shoots. | pjoes.com |

Indoor Environmental Presence in Research Contexts

Research has shown that indoor environments can have significantly higher concentrations of PCBs compared to outdoor air. nih.gov This is often due to the historical use of PCBs in building materials such as caulks, sealants, and in electrical equipment like fluorescent light ballasts. epa.govresearchgate.net These materials can act as long-term sources, releasing PCBs into the indoor air.

Studies have identified various PCB congeners in indoor air and dust, with the specific profile depending on the sources present. researchgate.net Research on airborne PCBs in schools and other buildings has highlighted the importance of understanding indoor sources and exposure pathways. nih.gov Emissions from flooring and wall materials have been shown to predict the congener distribution of PCBs in room air. nih.gov

Inter-compartmental Exchange Processes

The movement of this compound between different environmental compartments is a continuous process driven by its physicochemical properties.

Volatilization and Atmospheric Cycling

Volatilization is a key process for the entry of this compound into the atmosphere from contaminated soil and water surfaces. cdc.gov The rate of volatilization is influenced by factors such as temperature, wind speed, and the properties of the environmental matrix. ca.gov For instance, adsorption to sediments can limit the rate of volatilization from natural waters. escholarship.org

Once in the atmosphere, this compound participates in atmospheric cycling, which involves repeated cycles of volatilization and deposition. cdc.gov This cycling contributes to its widespread distribution, even to remote regions far from original sources. The relatively higher volatility of lower-chlorinated PCBs like tetrachlorobiphenyls facilitates their transport through this process. cdc.gov

Sediment-Water Exchange Dynamics

The interface between sediment and the overlying water column is a critical zone for the transport and fate of this compound. The movement of this compound between these two compartments is a dynamic process influenced by several factors.

Partitioning: Due to its hydrophobic nature, this compound preferentially sorbs to sediment particles. The extent of this partitioning is described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment. scispace.com

Resuspension and Deposition: Physical disturbances such as currents, storms, and dredging can resuspend contaminated sediments, releasing this compound back into the water column. oakland.edu Conversely, the settling of suspended particles removes the compound from the water and deposits it onto the sediment bed.

Diffusion: Molecular diffusion across the sediment-water interface also contributes to the exchange of this compound, although this is generally a slower process compared to particle-mediated transport.

Influence of Dissolved Organic Matter (DOM): Dissolved organic matter in the water can bind to this compound, increasing its apparent solubility and affecting its partitioning behavior. oakland.edu Studies on the related compound 2,2',4,4'-tetrachlorobiphenyl (B165808) have shown that aeration of anoxic porewater can increase its partitioning to DOM. oakland.edu

A study on the Hudson River estuary demonstrated the exchange of polychlorinated biphenyls between sediment and water, highlighting the dynamic nature of this process in a large river system. nih.gov

Soil-Atmosphere Interactions

The exchange of this compound between soil and the atmosphere is another important transport pathway that contributes to its widespread environmental distribution.

Volatilization: this compound present in surface soil can volatilize into the atmosphere. The rate of volatilization is influenced by factors such as soil temperature, moisture content, organic matter content, and the compound's vapor pressure.

Atmospheric Deposition: Conversely, atmospheric this compound can be deposited onto soil surfaces through both dry and wet deposition processes. This contributes to the contamination of soils in areas remote from primary sources.

Sorption to Soil Organic Matter: The sorption of this compound to soil organic matter plays a crucial role in its retention in the soil and influences its availability for volatilization and leaching. Research on other non-π-donor hydrophobic compounds, including other tetrachlorobiphenyls, has shown that pH does not significantly affect their sorption in soil, suggesting that interactions with soil organic matter are the primary control. acs.org

Environmental Persistence and Degradation Pathways

This compound is a persistent organic pollutant, meaning it resists degradation and can remain in the environment for long periods. researchgate.net However, it can be transformed through both abiotic and biotic processes.

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

Photodegradation: Sunlight can induce the degradation of PCBs. nih.gov This process, known as photolysis, involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds. The presence of sensitizers or catalysts, such as titanium dioxide (TiO2), can enhance the rate of photodegradation. nih.gov For instance, studies on other tetrachlorobiphenyls have shown that photodegradation is faster in the presence of TiO2 and an oxidant like hydrogen peroxide (H2O2). nih.gov

Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for PCBs under typical environmental conditions due to their chemical stability. who.int

Biotic Transformation Processes: Microbial Degradation

Microbial activity is a key factor in the ultimate breakdown of this compound in the environment. researchgate.net Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, completely degrade PCBs. acs.orgresearchgate.net

Under anaerobic (oxygen-deficient) conditions, typically found in sediments and some soils, a process called reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated PCBs. researchgate.net

In this process, anaerobic bacteria use the chlorinated biphenyl (B1667301) as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. epa.gov This process generally targets chlorine atoms in the meta and para positions of the biphenyl rings. epa.gov

Studies on the closely related congener 2,3,4,5-tetrachlorobiphenyl (B164871) have shown that it can be dechlorinated to 2,3,5-trichlorobiphenyl (B1345140) by the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1. acs.org Research on sediment cultures has also demonstrated the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl, with the involvement of Dehalococcoides-like bacterial populations. nih.gov The dechlorination of 2,3,4,6-tetrachlorobiphenyl (B164873) has been observed to be influenced by temperature, with different dechlorination products and rates occurring at different temperatures in sediments from different locations. asm.orgresearchgate.net

In the presence of oxygen, aerobic bacteria can degrade less chlorinated PCBs through oxidative pathways. uth.gr This process often occurs sequentially after anaerobic dechlorination has reduced the number of chlorine atoms on the biphenyl molecule. researchgate.net

The primary mechanism of aerobic degradation involves the action of dioxygenase enzymes, which introduce oxygen atoms into the biphenyl rings. colab.ws This initial attack, often at an unchlorinated or less chlorinated ring, leads to the formation of dihydroxybiphenyl intermediates. uth.gr These intermediates are then further metabolized, leading to ring cleavage and the formation of chlorobenzoic acids, which can be further degraded by some bacteria. uth.grcolab.ws

For example, Alcaligenes sp. JB1 has been shown to cometabolize 2,2',3,3'-tetrachlorobiphenyl. uva.nl The degradation of PCBs by aerobic bacteria is influenced by the chlorine substitution pattern, with some congeners being more readily degraded than others. uth.gr

Fungal Biotransformation Capabilities

The biotransformation of polychlorinated biphenyls (PCBs), including this compound, by fungi, particularly white-rot fungi, has been a subject of extensive research. These fungi possess powerful and non-specific extracellular enzyme systems capable of degrading a wide array of persistent organic pollutants.

Several fungal species have demonstrated the ability to degrade PCBs. The most extensively studied is the white-rot fungus Phanerochaete chrysosporium. nih.govtaylorfrancis.com This fungus has shown the capability to mineralize various PCB congeners. nih.gov However, the extent of degradation is highly dependent on the degree and pattern of chlorine substitution. For instance, studies have shown that while P. chrysosporium can extensively degrade lower chlorinated biphenyls, there is negligible mineralization of some tetrachlorobiphenyls and hexachlorobiphenyls. nih.govusda.gov In one study, after 28 days of incubation, there was little evidence of significant metabolism for 3,3',4,4'-tetrachlorobiphenyl (B1197948). nih.gov Another study observed approximately 9% mineralization of 2,2',4,4'-tetrachlorobiphenyl by P. chrysosporium. nih.gov A significant portion of the PCB, up to 61%, can become bound to the fungal biomass, a process that appears to be attributable to nonspecific adsorption. nih.govusda.gov

Other fungal species also contribute to PCB degradation. Species from the genus Aspergillus, such as Aspergillus niger, have been shown to metabolize PCB mixtures, particularly those with lower chlorine content (<42% by weight). usda.govkspsjournal.or.kr The degradation kinetics of various PCB congeners by Aspergillus niger were found to follow first-order kinetics, with the degradation rate decreasing as the lipophilicity (logP) of the congener increases. kspsjournal.or.kr White-rot fungi like Pleurotus ostreatus and Trametes versicolor are also recognized as efficient PCB transformers. nih.govmdpi.com Phlebia brevispora has been shown to degrade several toxic coplanar PCBs, including 3,3',4,4'-tetrachlorobiphenyl. nih.govresearchgate.net

The mechanism of fungal PCB degradation involves powerful oxidative enzymes, such as lignin (B12514952) peroxidases (LiP), manganese-dependent peroxidases (MnP), and laccases. nih.govresearchgate.net These enzymes are part of the fungi's ligninolytic system, which they naturally use to break down wood. mdpi.com The transformation of PCBs can lead to the formation of various metabolites. For example, studies with P. chrysosporium identified 4-chlorobenzoic acid and 4-chlorobenzyl alcohol as metabolites of 4,4'-dichlorobiphenyl (B164843) degradation. nih.govusda.gov Research on Phlebia brevispora detected meta-methoxylated metabolites from the degradation of several coplanar PCBs. nih.gov The transformation of PCBs can also result in hydroxylated derivatives, which are often more susceptible to further degradation. nih.gov

Table 1: Fungal Species and their Reported Capabilities in Degrading Tetrachlorobiphenyls

| Fungal Species | PCB Congener Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Phanerochaete chrysosporium | 2,2',4,4'-Tetrachlorobiphenyl | Approximately 9% mineralization was observed. | nih.gov |

| Phanerochaete chrysosporium | 3,3',4,4'-Tetrachlorobiphenyl | Negligible mineralization and little evidence of significant metabolism after 28 days. A large fraction was bound to biomass. | nih.govusda.gov |

| Phlebia brevispora | 3,3',4,4'-Tetrachlorobiphenyl | Demonstrated degradation of this congener; meta-methoxylated metabolites were identified. | nih.govresearchgate.net |

| Aspergillus niger | Various PCBs | Degradation follows first-order kinetics; rate decreases with increasing chlorination/lipophilicity. | kspsjournal.or.kr |

| Pleurotus ostreatus | General PCBs | Considered one of the most documented and efficient PCB transformers among white-rot fungi. | nih.govmdpi.com |

Influence of Environmental Factors on Degradation Kinetics

The kinetics of this compound degradation are significantly influenced by a variety of environmental factors. These factors can affect the metabolic activity of microorganisms and the bioavailability of the compound itself. Key parameters include the degree of chlorination, pollutant concentration, temperature, pH, and the presence of other substances. uth.gr

The chemical structure of the PCB congener, specifically the number and position of chlorine atoms, is a primary determinant of its degradation rate. uth.gr Generally, the rate of biodegradation decreases as the number of chlorine atoms increases. nih.gov Highly chlorinated PCBs are more resistant to degradation due to their lower aqueous solubility and steric hindrance, which limits enzymatic attack. uth.gr For example, a study on the degradation of various PCBs in a Fenton-like system showed that the half-life increased with the number of chlorine atoms: 4-chlorobiphenyl (B17849) (1.8h), 4,4'-dichlorobiphenyl (3.5h), 2,4,4'-trichlorobiphenyl (B50444) (4.1h), and 2,2',4,4'-tetrachlorobiphenyl (11h). nih.gov

The concentration of the PCB is another critical factor. uth.gr While a certain concentration is required to induce microbial degradation activity, very high concentrations can be toxic to the microorganisms. Conversely, at very low, environmentally relevant concentrations (e.g., ng/L range), the degradation rate can be directly proportional to the substrate concentration, without an apparent threshold for the initiation of dechlorination. nih.govresearchgate.net

Environmental conditions such as pH and temperature play a crucial role. Microbial degradation processes are typically optimal within a specific pH and temperature range, which varies depending on the specific microbial species involved. For instance, a study investigating a goethite-catalyzed Fenton-like reaction for PCB degradation found that the degradation rate of 2,4,4'-trichlorobiphenyl decreased as the pH increased from 3 to 7. nih.gov Temperature can also affect the route of microbial dechlorination. researchgate.net

The presence of other organic substrates can stimulate PCB degradation. The addition of electron donors like acetate (B1210297), acetone, methanol (B129727), or glucose has been shown to increase the rate of dechlorination of Aroclor 1242, a commercial PCB mixture. uth.gr This process, known as co-metabolism, occurs when the microbes degrading the added substrate produce enzymes that incidentally degrade the PCB.

Table 2: Influence of Environmental Factors on PCB Degradation Kinetics

| Factor | Influence on Degradation Rate | Example/Observation | Reference(s) |

|---|---|---|---|

| Degree of Chlorination | Rate generally decreases with an increasing number of chlorine atoms. | The half-life of 2,2',4,4'-tetrachlorobiphenyl (11h) was significantly longer than that of 4-chlorobiphenyl (1.8h) in a chemical degradation study. | nih.gov |

| pH | Degradation is often pH-dependent, with optimal ranges for microbial enzymes. | In a goethite-catalyzed system, the degradation rate of 2,4,4'-trichlorobiphenyl decreased as pH increased from 3 to 7. | nih.gov |

| Substrate Concentration | Can be a limiting factor at low levels and inhibitory at high levels. | The dechlorination rate of 2,3,4,5-tetrachlorobiphenyl was found to be a linear function of its concentration at low, environmentally relevant levels. | nih.govresearchgate.net |

| Presence of Co-substrates | Addition of organic substrates (electron donors) can enhance dechlorination rates. | The addition of acetate, acetone, and methanol showed increased rates of dechlorination for Aroclor 1242. | uth.gr |

| Temperature | Affects microbial activity and can influence the degradation pathway. | PCB dechlorination has been observed at 12°C, a relevant temperature for remediation in temperate climates. | researchgate.net |

Bioaccumulation and Trophic Transfer Dynamics of 2,2 ,3,4 Tetrachlorobiphenyl

Mechanisms of Uptake and Bioaccumulation in Aquatic Organisms.researchgate.netoup.com

Aquatic organisms can take up 2,2',3,4-tetrachlorobiphenyl directly from the water and through their diet. researchgate.net The primary mechanism of uptake from water is passive diffusion across respiratory surfaces, such as gills in fish, and the body surface. Being a lipophilic, or fat-loving, compound, it readily partitions from the water into the lipid-rich tissues of aquatic organisms. oup.comrug.nl

Bioconcentration Factor (BCF) Studies

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the water. It is the ratio of the chemical concentration in the organism to the concentration in the water at equilibrium. For PCBs, BCF values are closely related to their lipophilicity. insilico.eu

Bioaccumulation Factor (BAF) Studies

The Bioaccumulation Factor (BAF) provides a more comprehensive measure of a chemical's accumulation in an organism as it considers uptake from all environmental sources, including water, diet, and sediment. BAFs are particularly relevant for compounds like PCBs that are found in sediment and can be transferred through the food web. epa.gov

Studies have shown that BAFs for PCBs in zooplankton can be one to three orders of magnitude higher than those predicted by simple equilibrium partitioning, highlighting the importance of trophic transfer. researchgate.net For example, a study on the Hudson River calculated a log BAF of 6.27 for 2,3',4,4'-Tetrachlorobiphenyl. epa.gov

Bioaccumulation in Terrestrial Organisms

While the primary focus of many studies is on aquatic environments, PCBs also accumulate in terrestrial organisms. service.gov.uk The processes governing bioaccumulation in terrestrial ecosystems can be more complex, involving uptake from contaminated soil, ingestion of contaminated plants and prey, and inhalation of airborne particles. service.gov.ukservice.gov.uk

For terrestrial mammals, bioaccumulation models often consider a two-compartment system that includes the gastrointestinal tract and the rest of the organism's body. service.gov.uk These models help in predicting the concentration of PCBs in animals at higher trophic levels. service.gov.uk

Trophic Transfer and Biomagnification in Food Webs.oup.comdntb.gov.ua

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. rug.nl Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in the food web. rug.nlresearchgate.net PCBs, including this compound, are well-known to biomagnify. oup.com

This process occurs because these compounds are persistent, not easily metabolized or excreted, and are stored in the fatty tissues of organisms. rug.nl When a predator consumes prey containing PCBs, the contaminant is transferred and accumulates in the predator's body, leading to higher concentrations at the top of the food chain. pageplace.de The number of trophic steps in a food chain has been correlated with the magnitude of PCB transfer. oup.com

Factors Influencing Bioaccumulation Potential (e.g., Lipid Content, Conformation)

Several factors can influence the bioaccumulation potential of this compound and other PCBs:

Lipid Content: Organisms with higher lipid content tend to accumulate more PCBs because these compounds are lipophilic. oup.comrug.nl Studies have shown that fish lipids with a high phospholipid content accumulate significantly less tetrachlorobiphenyl than lipids with a low phospholipid content. oup.com

Conformation: The spatial arrangement of chlorine atoms on the biphenyl (B1667301) structure, known as the congener's conformation, affects its bioaccumulation potential. clu-in.org Coplanar PCBs, which have a flat structure, are of particular toxicological significance. waterquality.gov.au

Metabolism: The ability of an organism to metabolize and excrete PCBs can significantly reduce their bioaccumulation. oup.com Biotransformation is a key factor in the bioaccumulation of several persistent organic pollutants. oup.comresearchgate.net

Environmental Factors: Temperature can influence uptake and elimination rates of PCBs in organisms. researchgate.net

Metabolic Pathways and Biotransformation of 2,2 ,3,4 Tetrachlorobiphenyl in Biological Systems

General Principles of PCB Metabolism in Vertebrates

The metabolism of PCBs in vertebrates is a critical determinant of their toxicokinetics and biological effects. nih.gov Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues such as the liver, adipose tissue, and skin. nih.gov The rate and extent of metabolism are heavily dependent on the degree and specific pattern of chlorine substitution on the biphenyl (B1667301) rings. nih.gov

The primary goal of PCB metabolism is to convert these nonpolar compounds into more water-soluble metabolites that can be more readily excreted from the body. iarc.fr This biotransformation is primarily carried out by a suite of enzymes, with the initial and rate-limiting step being oxidation, followed by conjugation reactions. iarc.fracs.org The general metabolic scheme involves the introduction of a hydroxyl group into the PCB molecule, which can then be further conjugated with endogenous molecules. nih.gov

Phase I Biotransformation Mechanisms: Hydroxylation and Oxidation

Phase I metabolism of PCBs involves the introduction or exposure of functional groups, most commonly a hydroxyl (-OH) group, onto the biphenyl structure. This process is primarily mediated by the cytochrome P450 monooxygenase system. nih.govwikipedia.org

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidative metabolism of PCBs. nih.govwikipedia.org Different CYP isoforms exhibit varying degrees of selectivity for PCB congeners with specific chlorine substitution patterns. wikipedia.org The metabolism of PCBs can be catalyzed by different P450s, such as those induced by phenobarbital (B1680315) (PB-type) or 3-methylcholanthrene (B14862) (3-MC-type). PB-induced P450s tend to hydroxylate at the meta and para positions, while 3-MC-induced P450s favor ortho and meta positions. wikipedia.org

For tetrachlorobiphenyls, the presence of vicinal hydrogen atoms, particularly at the meta-para positions on at least one of the phenyl rings, generally facilitates metabolism. nih.gov Congeners that lack adjacent unchlorinated meta and para carbons are more resistant to metabolic breakdown. nih.gov While specific studies on the complete CYP isoform profile for 2,2',3,4-tetrachlorobiphenyl are limited, it is understood that CYP enzymes are responsible for its initial hydroxylation. t3db.ca

The primary products of Phase I metabolism of PCBs are hydroxylated PCBs (OH-PCBs). bioone.org The formation of these metabolites can occur through two main mechanisms: direct insertion of a hydroxyl group or via an arene oxide intermediate. bioone.org The latter can rearrange to form various phenolic metabolites.

For this compound (PCB 42), several hydroxylated metabolites have been identified, indicating its susceptibility to oxidative metabolism. nih.gov The potential sites for hydroxylation on the this compound molecule are numerous, leading to a variety of possible OH-PCB congeners. nih.gov

Table 1: Identified Hydroxylated Metabolites of this compound (PCB 42)

| Metabolite Name | Abbreviation |

|---|---|

| 4-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 4-OH-PCB 42 |

| 5-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 5-OH-PCB 42 |

| 6-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 6-OH-PCB 42 |

| 3'-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 3'-OH-PCB 42 |

| 5'-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 5'-OH-PCB 42 |

| 6'-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 6'-OH-PCB 42 |

This table is based on documented hydroxylated metabolites of PCB 42. The formation of these metabolites is a result of Phase I biotransformation. nih.gov

Phase II Biotransformation Mechanisms: Conjugation Pathways

Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the hydroxyl group, which further increases their water solubility and facilitates their elimination from the body. acs.org

Glucuronidation and sulfation are two major Phase II conjugation pathways for OH-PCBs. acs.org Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). t3db.caacs.org These enzymes transfer glucuronic acid and a sulfonate group, respectively, from high-energy donor molecules to the hydroxyl group of the OH-PCB. t3db.caacs.org

The resulting glucuronide and sulfate (B86663) conjugates are more polar and are readily excreted in bile and urine. t3db.ca While specific data on the glucuronidation and sulfation of this compound metabolites are not extensively detailed in the literature, it is a well-established pathway for many other OH-PCB congeners. acs.org

In addition to glucuronidation and sulfation, some PCB metabolites can be transformed into methylsulfonyl-PCBs (MeSO2-PCBs). acs.org This pathway is particularly relevant for PCB congeners that can form arene oxide intermediates in positions that allow for conjugation with glutathione (B108866) (GSH). acs.org Following a series of enzymatic steps including the action of glutathione S-transferases (GSTs), the glutathione conjugate is further metabolized to a cysteine conjugate, which can then be cleaved and methylated to form the final methylsulfonyl metabolite. acs.org The formation of MeSO2-PCBs is highly dependent on the chlorine substitution pattern of the parent PCB. acs.org

Excretion Pathways and Rates of Metabolites

The elimination of this compound metabolites from biological systems primarily occurs via biliary and fecal excretion, with the urinary pathway playing a lesser role. iarc.fr Following their formation, mainly in the liver, polar metabolites such as hydroxylated and conjugated forms are transported into the bile. The bile is then secreted into the small intestine, and the metabolites are subsequently eliminated from the body in the feces. iarc.fr A smaller fraction of water-soluble conjugates may be released into the bloodstream and filtered by the kidneys for excretion in the urine. iarc.fr Lactation is another potential excretion route for the parent compound and its lipophilic metabolites in mammals. iarc.fr

Specific quantitative excretion rates for this compound are not extensively documented in scientific literature. However, studies on other tetrachlorobiphenyl isomers provide insight into the likely patterns and rates of elimination. For instance, research on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) in mice demonstrated that the fecal route is dominant. In one study, approximately 80% of the administered dose was excreted in the feces within five days, while only 4.9% was found in the urine, mostly in the form of conjugated metabolites. The presence of high levels of metabolites in the intestinal contents of rats exposed to other PCBs further supports the significance of the biliary-fecal excretion pathway. acs.org

| Excretion Route | Percentage of Administered Dose (%) | Primary Form of Metabolite | Reference |

|---|---|---|---|

| Feces | ~80% | Unmetabolized TCB, Hydroxylated Metabolites | iarc.fr |

| Urine | ~4.9% | Conjugated Hydroxylated Metabolites | iarc.fr |

Note: This table presents data for 3,3',4,4'-tetrachlorobiphenyl as specific quantitative data for this compound is limited. The data is intended to be illustrative of general tetrachlorobiphenyl excretion patterns.

Comparative Metabolic Profiles Across Species

The metabolic profile of this compound and other PCBs varies significantly across different species. These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly the cytochrome P450 isozymes. nih.gov The specific isoforms of CYP enzymes present in an animal's liver determine the rate and position of hydroxylation on the PCB molecule, leading to different metabolite profiles. nih.gov

The structure of the PCB congener itself is a critical factor. The position of chlorine atoms influences which sites on the molecule are accessible to metabolic enzymes. For this compound, the presence of an unchlorinated adjacent meta-para position on the dichlorophenyl ring could be a potential site for metabolism. Studies on other tetrachlorobiphenyls have identified a range of mono- and di-hydroxylated metabolites, as well as their sulfate and glucuronide conjugates, with the specific isomers formed being highly species-dependent.

| PCB Isomer | Species | Observed Metabolite Types | Reference |

|---|---|---|---|

| 3,3',4,4'-TCB (PCB 77) | Mouse | Hydroxylated-TCBs, Dihydroxy-TCBs, Conjugates | iarc.fr |

| 3,3',4,4'-TCB (PCB 77) | Fish (Scup) | Hydroxylated-TCBs | |

| 2,2',5,5'-TCB (PCB 52) | Rat | Hydroxylated-TCBs, Sulfated-TCBs, Methylated-TCBs | nih.govbiorxiv.org |

| General PCBs | Birds (American Kestrel) | Hydroxylated-PCBs, Methylsulfonylated-PCBs |

Note: This table illustrates the species-dependent nature of PCB metabolism using data from various tetrachlorobiphenyl isomers due to the limited availability of comparative data specifically for this compound.

Mechanisms of Action of 2,2 ,3,4 Tetrachlorobiphenyl at the Cellular and Molecular Levels

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Transcription Modulation

The interaction of PCBs with the Aryl Hydrocarbon Receptor (AhR) is a primary mechanism driving many of their toxicological effects. However, the affinity of this interaction is highly dependent on the specific congener's structure.

The classical mechanism of AhR activation begins when a ligand binds to the cytosolic AhR, which is part of a protein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. t3db.camedchemexpress.com Inside the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.

The ability of a PCB congener to bind to the AhR is strongly influenced by its planarity. Coplanar PCBs, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), which lack chlorine atoms at the ortho positions, can adopt a flat, planar conformation that fits well into the ligand-binding pocket of the AhR, making them potent agonists. osti.gov In contrast, 2,2',3,4-tetrachlorobiphenyl possesses two chlorine atoms at ortho positions (2 and 2'). These ortho-substituted chlorines create steric hindrance, forcing the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. This non-planar structure significantly reduces the congener's ability to bind to the AhR. osti.govnih.gov Consequently, this compound is expected to be a very weak AhR agonist. Some di-ortho substituted PCBs have even been shown to act as AhR antagonists in certain biological systems. For instance, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has demonstrated antagonistic effects on AhR-mediated gene expression in mouse hepatoma cells. nih.gov

A well-characterized downstream effect of AhR activation is the induction of a battery of xenobiotic-metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1). nih.gov The induction of CYP1A1 is a hallmark of exposure to potent AhR agonists like 3,3',4,4'-tetrachlorobiphenyl. nih.gov This induction is a direct result of the AhR/ARNT complex binding to DREs in the CYP1A1 gene promoter.

Given that this compound is predicted to be a very weak AhR agonist due to its di-ortho substitution, its capacity to induce CYP1A1 is expected to be negligible compared to coplanar congeners. Structure-activity relationship studies consistently show that di-ortho substituted PCBs are poor inducers of AhR-dependent enzymes like CYP1A1. osti.gov For example, 2,2',5,5'-tetrachlorobiphenyl has been shown to inhibit the induction of ethoxyresorufin-O-deethylase (EROD), an activity primarily catalyzed by CYP1A1, in mouse cells. nih.gov

Beyond the induction of metabolizing enzymes, AhR activation can lead to widespread changes in gene expression, affecting pathways involved in cell growth, differentiation, and inflammation. nih.gov However, these effects are typically associated with potent AhR agonists. For a weak agonist like this compound, significant alterations in the expression of the broader suite of AhR-responsive genes are not anticipated. Any such effects would likely only occur at very high concentrations and be of a much lower magnitude than those observed with coplanar PCBs.

| Compound | Structure | AhR Binding Affinity | CYP1A1 Induction |

|---|---|---|---|

| This compound | Di-ortho substituted, non-coplanar | Predicted to be very low | Predicted to be very weak/negligible |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho substituted, coplanar | High | Potent inducer |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Di-ortho substituted, non-coplanar | Low / Antagonistic in some species | Weak inducer / Inhibitor |

Oxidative Stress Induction and Antioxidant Response Modulation

An important mechanism of toxicity for many PCB congeners, particularly non-coplanar ones, that is independent of AhR activation, is the induction of oxidative stress. scirp.org This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

While direct studies on this compound are lacking, research on other non-coplanar PCBs indicates they can stimulate ROS production. nih.gov This can occur through various mechanisms, including the disruption of cellular signaling pathways and the metabolic activation of the PCB molecule itself. The metabolism of PCBs by cytochrome P450 enzymes can produce hydroxylated metabolites, which can be further oxidized to semiquinones and quinones. scirp.org These quinone metabolites can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS, leading to cellular damage. scirp.org Additionally, some non-coplanar PCBs have been shown to induce ROS by affecting cellular components like NADPH oxidase. nih.gov

Mitochondria are both a primary source and a major target of cellular ROS. nih.gov Several studies on non-coplanar tetrachlorobiphenyls have demonstrated their ability to impair mitochondrial function. For example, 2,2',5,5'-tetrachlorobiphenyl has been shown to inhibit mitochondrial respiration in rat liver mitochondria. researchgate.net This inhibition affects multiple components of the oxidative phosphorylation system, including the respiratory and phosphorylation subsystems, and can increase the leakiness of the inner mitochondrial membrane. researchgate.net

Specifically, some tetrachlorobiphenyl isomers have been identified as inhibitors of specific complexes within the electron transport chain. nih.gov For instance, 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) exposure has been linked to mitochondrial damage and a decrease in the expression of genes related to the mitochondrial respiratory chain. nih.govresearchgate.net Such disruption of the electron transport chain can lead to an increased "leak" of electrons, which then react with molecular oxygen to form superoxide radicals, a primary type of ROS. nih.gov This impairment of oxidative phosphorylation not only increases oxidative stress but also compromises the cell's ability to produce ATP, the primary energy currency. While not directly demonstrated for this compound, its structural similarity to other non-coplanar PCBs suggests it may share the potential to disrupt mitochondrial bioenergetics.

| Compound | Observed Effect | Potential Mechanism |

|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl | Inhibition of mitochondrial respiration | Inhibition of respiratory and phosphorylation subsystems, increased membrane leak |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Increased ROS production, mitochondrial damage | Decreased expression of mitochondrial respiratory chain genes |

| This compound | (Predicted) Induction of oxidative stress and mitochondrial dysfunction | (Inferred) Similar to other non-coplanar PCBs via metabolic activation and/or direct effects on mitochondria |

Endocrine System Modulation Mechanisms

The endocrine system is a significant target for this compound and other related polychlorinated biphenyls (PCBs), which are recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.gov These compounds can interfere with hormonal signaling at multiple levels, including hormone synthesis, transport, and receptor interaction. nih.gov The specific mechanisms of action often depend on the specific PCB congener. nih.gov

One primary mechanism of endocrine disruption by certain tetrachlorobiphenyls is the interaction with nuclear receptors. oup.com For example, the congener 3,4,3',4'-tetrachlorobiphenyl (also known as PCB 77) has been demonstrated to act as an estrogen, with its effects mediated through the estrogen receptor (ER). oup.comoup.com This estrogenic activity has been confirmed across multiple assay systems, including competitive binding to the ER, induction of ER binding to DNA, and regulation of estrogen-responsive genes. oup.comoup.com Such interactions can lead to inappropriate activation of estrogenic pathways, potentially disrupting normal reproductive function and development. nih.gov

Beyond the reproductive system, tetrachlorobiphenyls also significantly impact the thyroid hormone system. nih.gov Developmental exposure to PCBs has been linked to hypothyroxinemia, characterized by decreased serum levels of the thyroid hormone thyroxine (T4). nih.gov Studies on the congener 3,4,3',4'-tetrachlorobiphenyl have shown that prenatal exposure leads to decreased total T4 levels in both dams and their offspring. nih.govresearchgate.net While the direct molecular interactions with thyroid hormone receptors have not been definitively demonstrated, the consistent observation of reduced circulating T4 levels points to a clear disruption of thyroid hormone homeostasis. nih.gov This disruption is a critical concern, as thyroid hormones are essential for normal brain development. nih.govfucobi.org

Table 1: Summary of Endocrine Modulation Mechanisms by Tetrachlorobiphenyls

| Endocrine Target | Mechanism of Action | Observed Effect | Relevant Congener Studied | Source |

|---|---|---|---|---|

| Estrogen System | Binds to and activates the Estrogen Receptor (ER). | Mimics the action of estrogen, regulating estrogen-responsive genes and cell growth. | 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) | oup.comoup.com |

| Thyroid System | Interferes with thyroid hormone homeostasis. | Decreases serum concentrations of total thyroxine (T4). | 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) | nih.govnih.gov |

| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Disrupts signaling along the HPG axis. | Alters circulating gonadal hormones and reproductive function. | General PCBs | nih.gov |

Immune System Response Modulation Mechanisms

This compound and related compounds exert significant immunomodulatory effects, altering the function and response of immune cells. These actions can impair the body's ability to respond to pathogens and contribute to chronic inflammation.

Macrophages are highly plastic cells that can adopt different phenotypes, broadly classified as pro-inflammatory (M1-like) or anti-inflammatory (M2-like), in response to environmental cues. nih.gov Research demonstrates that PCBs can induce a shift in macrophage polarization, pushing anti-inflammatory macrophages toward a more inflammatory state. nih.gov This process, known as phenotypic switching, is a critical mechanism of PCB immunotoxicity. nih.gov

In healthy tissues, M2-like macrophages help maintain homeostasis. nih.gov However, upon exposure to certain PCBs, these macrophages can be reprogrammed to an M1-like phenotype, which is characterized by the release of inflammatory cytokines. nih.gov This switch contributes to a self-propagating cycle of tissue inflammation. nih.gov

This phenotypic change is closely linked to immunometabolic reprogramming. PCB-exposed macrophages undergo significant metabolic alterations, showing an increased dependence on aerobic glycolysis for energy production. nih.gov This metabolic shift is a hallmark of the pro-inflammatory M1 phenotype and supports the heightened inflammatory state of the cell. nih.gov

Table 2: PCB-Induced Changes in Macrophage Phenotype and Metabolism

| Parameter | State in Anti-inflammatory (M2-like) Macrophage | State after PCB Exposure | Source |

|---|---|---|---|

| Phenotype | Anti-inflammatory (M2-like) | Pro-inflammatory (M1-like) | nih.gov |

| Primary Metabolic Pathway | Oxidative Phosphorylation | Aerobic Glycolysis | nih.gov |

| Function | Maintain homeostasis, resolve inflammation | Promote inflammation, recruit other immune cells | nih.gov |

A key aspect of immune modulation by tetrachlorobiphenyls is the alteration of cytokine production. Cytokines are signaling proteins that orchestrate inflammatory and immune responses. Studies on the congener 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) have shown that it can significantly alter the production of key cytokines in macrophages. nih.govkoreascience.krnih.gov

In experiments using lipopolysaccharide (LPS)-stimulated macrophages, pretreatment with PCB 77 was found to suppress the production of both the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.govkjpp.net This dual suppression suggests a complex dysregulation of the inflammatory response rather than a simple pro- or anti-inflammatory effect. The modulation of cytokine profiles can disrupt the delicate balance required for an effective and well-regulated immune response. nih.govnih.gov The mechanism for this alteration may be linked to the compound's effect on ion channels, such as the human Kv1.3 channel, which is implicated in immune function. nih.govkoreascience.krnih.govkjpp.net

Neurotransmitter System Modulation Mechanisms

The developing and adult nervous systems are particularly vulnerable to the toxic effects of PCBs. nih.gov The mechanisms underlying this neurotoxicity are multifaceted, involving direct interference with neuronal signaling, gene expression, and structural development. nih.govnih.gov

Exposure to PCBs can lead to significant changes in gene expression within neural tissues, affecting pathways crucial for neuronal function. nih.govresearchgate.net Transcriptomic analysis of dopaminergic neurons exposed to PCBs revealed the suppression of pathways related to oxidative phosphorylation, synaptic function, and neurotransmitter release. nih.gov These findings suggest that PCBs can impair the fundamental processes of energy metabolism and communication between neurons at the genetic level. nih.gov

Furthermore, developmental exposure to PCBs has been shown to alter the expression of genes associated with both neurodevelopmental and neurodegenerative diseases. researchgate.net This indicates that the compound can disrupt the genetic blueprint guiding the formation and maintenance of the nervous system, potentially leading to long-term functional deficits. researchgate.net

Dendrites are the branched projections of a neuron that receive signals from other neurons. Proper dendritic growth and arborization are fundamental for establishing functional neural circuits. Several studies have shown that certain non-dioxin-like PCBs can promote dendritic growth and spine formation in neurons. researchgate.netnih.gov

Research Findings on this compound's Interaction with Kv1.3 and Kv1.5 Ion Channels Remain Undocumented

Initial investigations into the scientific literature and toxicological databases have not yielded specific research detailing the mechanisms of action of this compound on membrane transport and its modulation of Kv1.3 and Kv1.5 ion channels.

Polychlorinated biphenyls (PCBs) are a broad class of 209 distinct chemical compounds, known as congeners, each with a unique arrangement of chlorine atoms on its biphenyl (B1667301) structure. This structural variance leads to significant differences in their physical, chemical, and toxicological properties. Consequently, the biological effects observed for one PCB congener cannot be extrapolated to another.

While there is a body of research on the effects of various PCB congeners on ion channel function, specific data for this compound (also known as PCB-42) concerning its interaction with the voltage-gated potassium channels Kv1.3 and Kv1.5 is not available in the reviewed scientific literature.

It is important to note that studies have been conducted on other tetrachlorobiphenyl isomers, such as 3,3',4,4'-tetrachlorobiphenyl (PCB-77). Research has shown that PCB-77 can modulate the function of Kv1.3 channels, highlighting the potential for PCBs to interfere with ion channel activity. However, due to the principles of isomer-specific toxicity, these findings cannot be attributed to this compound.

Therefore, the specific subsections of the requested article, "5.6. Membrane Transport and Ion Channel Modulation" and "5.6.1. Interaction with Kv1.3 and Kv1.5 Channels," cannot be developed at this time due to the absence of direct scientific evidence for the compound . Further empirical research is required to elucidate the potential effects of this compound on these specific cellular and molecular pathways.

Advanced Analytical Methodologies for 2,2 ,3,4 Tetrachlorobiphenyl

Sample Preparation and Extraction Techniques for Complex Matricesnih.govcromlab-instruments.es

Effective sample preparation is a critical first step in the analytical workflow for 2,2',3,4-tetrachlorobiphenyl. The primary goal is to extract the analyte from the sample matrix (e.g., soil, sediment, water, biological tissue) and remove interfering compounds that could affect the accuracy of the final measurement. nih.govcromlab-instruments.es

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of PCBs from aqueous samples. epa.govwsu.eduunitedchem.com The method involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analytes of interest. unitedchem.com Interferences are washed away, and the target analytes are then eluted with a small volume of an appropriate solvent. wsu.eduunitedchem.com

For PCB analysis, C18 (octadecyl-bonded silica) is a common stationary phase due to its hydrophobic nature, which effectively retains nonpolar compounds like this compound from polar matrices such as water. unitedchem.com The procedure generally involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the PCBs with a nonpolar solvent like n-hexane or a mixture of n-hexane and dichloromethane. nih.gov SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. wsu.edunih.gov A study on isolating PCBs from human serum demonstrated the effectiveness of an off-line SPE procedure, achieving recoveries between 99-120% for various PCB congeners. nih.gov

For solid and semi-solid matrices, various solvent extraction techniques are employed to separate this compound from the sample. The choice of method often depends on the matrix type, required extraction efficiency, and laboratory resources. Common solvents used for PCB extraction include hexane (B92381), acetone, and dichloromethane, often in mixtures to optimize polarity and extraction efficiency. nih.govtandfonline.com

Modern extraction techniques offer significant improvements over traditional methods like Soxhlet extraction by reducing extraction time and solvent volume. epa.govthermofisher.com

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.govthermofisher.com This technique can reduce extraction times to minutes compared to hours for conventional methods. thermofisher.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents and sample, accelerating the extraction of analytes from the matrix. epa.govtandfonline.comnelac-institute.org Studies have shown that MAE can achieve high recoveries of PCBs from soil samples in as little as 30 minutes. tandfonline.com

Pressurized Liquid Extraction (PLE) combines elevated temperatures and high pressures to achieve fast and efficient extraction of PCBs from various environmental samples, including tissues and sediments. nih.gov

| Technique | Principle | Typical Solvents | Advantages | Reference |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE) | Uses high temperature and pressure to enhance extraction efficiency and speed. | Hexane/Acetone, Dichloromethane/Acetone | Fast, automated, reduced solvent consumption. | epa.govthermofisher.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents, accelerating analyte transfer from matrix. | Hexane/Acetone | Very fast, reduced solvent use, efficient. | tandfonline.comnelac-institute.org |

| Pressurized Liquid Extraction (PLE) | Combines elevated temperature and pressure for rapid extraction from solid matrices. | Hexane/Acetone, Dichloromethane/Acetone | Fast, efficient, highly automated. | nih.gov |

After initial extraction, the sample extract often contains co-extracted substances that can interfere with chromatographic analysis. waters.combiotage.com A clean-up step is therefore essential to remove these interferences. Florisil chromatography is a widely used and effective clean-up method for PCB analysis. waters.combiotage.comunitedchem.comgeorgia.gov

Florisil is a synthetic magnesium silicate (B1173343) adsorbent used in normal-phase chromatography. waters.comsorbtech.com The procedure involves passing the hexane-based sample extract through a column packed with Florisil. georgia.gov Polar interfering compounds are retained by the polar Florisil adsorbent, while the nonpolar PCBs, including this compound, pass through and are collected. biotage.comunitedchem.com This process significantly reduces matrix effects, leading to cleaner chromatograms and protecting the analytical instrument from contamination. waters.com The effectiveness of the Florisil media can be impacted by the presence of water, so samples and media must be adequately dried for optimal performance. biotage.com

Chromatographic Separation Techniquescromlab-instruments.esnih.gov

Following sample preparation and clean-up, the extract is analyzed using high-resolution chromatographic techniques to separate this compound from other PCB congeners and remaining matrix components.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is the most common and established technique for the quantitative analysis of PCBs. clu-in.orgepa.gov This method is particularly well-suited for halogenated compounds like this compound due to the high sensitivity of the ECD to electronegative species. nih.govmeasurlabs.com

In this technique, the sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, narrow capillary column. tdi-bi.com The separation of different PCB congeners is achieved based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the ECD. measurlabs.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady electrical current. measurlabs.com When electronegative compounds like PCBs pass through, they capture electrons, causing a measurable drop in the current, which is proportional to the concentration of the analyte. measurlabs.com GC-ECD is known for its exceptional sensitivity, with method detection limits for PCBs in the low microgram per kilogram (µg/kg) range for soil and sub-microgram per liter (µg/L) range for water. clu-in.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound. While GC-ECD is often more sensitive, GC-MS provides greater selectivity and definitive identification of the analyte. cromlab-instruments.esclu-in.org It is frequently used to confirm the results obtained by GC-ECD. cromlab-instruments.es

Similar to GC-ECD, the separation of compounds occurs in the gas chromatograph. However, instead of an ECD, the eluting compounds enter a mass spectrometer. Inside the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). scielo.br The resulting mass spectrum is a unique "fingerprint" for a specific compound, allowing for unambiguous identification of this compound, even in the presence of co-eluting compounds. tue.nl By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. scielo.br

| Technique | Principle of Detection | Strengths | Limitations | Reference |

|---|---|---|---|---|

| GC-ECD | Detects electron-capturing compounds (e.g., halogens) by measuring a drop in a constant current. | Extremely high sensitivity for halogenated compounds; robust and widely used. | Less selective; identification is based on retention time alone, which can lead to false positives. | nih.govmeasurlabs.com |

| GC-MS | Separates and detects ionized molecules and their fragments based on mass-to-charge ratio. | Highly selective and specific; provides structural information for definitive compound identification. | Generally less sensitive than GC-ECD; more complex and expensive instrumentation. | clu-in.orgscielo.br |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the fractionation of PCB congeners prior to instrumental analysis. oup.com Its primary role in PCB analysis is not typically for final quantification but for sample cleanup and separation of PCBs into groups based on their structural characteristics, such as the number of ortho-substituted chlorine atoms. nih.gov This separation is critical because co-elution of different congeners can interfere with accurate quantification in subsequent analyses like gas chromatography. nih.gov

A common HPLC approach involves using a stationary phase, such as activated carbon, which can effectively separate planar (non-ortho) and non-planar (ortho-substituted) PCBs. nih.gov For instance, a method utilizing an activated carbon column with a gradient elution system—starting with n-hexane-dichloromethane and followed by toluene (B28343)—has proven effective. nih.gov This methodology allows for the collection of distinct fractions containing di-ortho, mono-ortho, and non-ortho PCBs, which can then be analyzed individually. nih.gov The separation is based on the planarity of the PCB molecules; planar congeners interact more strongly with the carbon stationary phase. The use of both forward and reverse elution with toluene helps to ensure the recovery of all congener groups. nih.gov The effectiveness of HPLC as a cleanup and fractionation tool is demonstrated by high average recoveries for di-ortho (97%), mono-ortho (92%), and non-ortho (96%) PCBs from samples. nih.gov

The choice of mobile phase is critical and can be adjusted to optimize separation. basicmedicalkey.com For neutral compounds like PCBs, the balance between polarity and lipophilicity determines the elution time. basicmedicalkey.com A simple HPLC method using a porous graphitic carbon column with hexane as a single solvent and employing a back-flushing technique has also been reported for separating coplanar from non-planar congeners. oup.com

Capillary Column Gas-Liquid Chromatography

Capillary column gas-liquid chromatography (GC), also known as high-resolution gas chromatography (HRGC), is the cornerstone for the separation and quantification of individual PCB congeners, including this compound. cdc.gov The high efficiency of capillary columns, which can possess hundreds of thousands of theoretical plates, provides superior resolution compared to older packed column methods, making it possible to separate a large number of the 209 possible PCB congeners. cdc.govtue.nl

The separation is achieved on a long (e.g., 30-60 meters), narrow-bore fused silica (B1680970) capillary column coated with a thin film of a stationary phase. oup.com The choice of stationary phase is critical for selectivity. Nonpolar stationary phases, such as those with 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5MS), are commonly used and show good selectivity for PCB congeners. scielo.br The separation mechanism relies on the differential partitioning of congeners between the inert carrier gas (mobile phase, typically helium or hydrogen) and the stationary phase. gcms.cz

Instrumental parameters are optimized to achieve the best separation. This includes the temperature program, carrier gas flow rate, and injector temperature. oup.comnih.gov A typical temperature program starts at a lower temperature and gradually ramps up to a higher temperature to elute the congeners in order of their boiling points and interaction with the stationary phase. oup.com While complete separation of all 209 congeners on a single column has not been achieved, modern capillary GC methods can separate the most environmentally and toxicologically significant congeners. cdc.gov The combination of capillary GC with sensitive detectors, such as an electron capture detector (ECD) or a mass spectrometer (MS), provides the low detection limits required for trace-level analysis of PCBs in various matrices. cdc.govnih.gov

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | Fused Silica Capillary | oup.com |

| Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | oup.com |

| Stationary Phase | 5% Phenyl 95% Dimethylpolysiloxane (or similar) | scielo.br |

| Carrier Gas | Helium or Hydrogen | oup.comgcms.cz |

| Injector Temperature | ~260-300°C | oup.comnih.gov |

| Detector | Mass Spectrometer (MS) or Electron Capture (ECD) | cdc.govnih.gov |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the definitive technique for the identification and quantification of PCBs. nih.govnih.gov It provides a high degree of selectivity and sensitivity, allowing for the confirmation of congener identity based on both chromatographic retention time and mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) offers even greater specificity, enabling the measurement of exact masses and further reducing potential interferences. cdc.gov

EPA Method 1668, for example, utilizes HRGC/HRMS to measure individual PCB congeners in various matrices like water, soil, and tissue. cdc.gov This method can achieve extremely low detection limits, in the range of picograms per liter (pg/L) for water and nanograms per kilogram (ng/kg) for soil or tissue samples. cdc.gov

Selected Ion Monitoring (SIM) Techniques

To enhance sensitivity for trace-level analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode. wikipedia.orgeaslab.com Instead of scanning a full range of masses, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, such as this compound. taylorandfrancis.com For PCBs, the most intense ions in the molecular ion cluster (M+) are typically monitored. Since chlorine has two stable isotopes (³⁵Cl and ³⁷Cl), each PCB congener produces a unique isotopic pattern in its mass spectrum. For a tetrachlorobiphenyl, the characteristic ions corresponding to the molecular cluster would be monitored. nih.gov

This approach significantly increases the signal-to-noise ratio because the instrument spends more time detecting the ions of interest, resulting in lower detection limits compared to full-scan mode. easlab.com The selection of both a primary (quantification) ion and a secondary (confirmation) ion, along with their expected isotopic abundance ratio, provides high confidence in the identification of the congener. epa.gov

| Compound Class | Characteristic Ions Monitored | Purpose |

|---|---|---|

| Tetrachlorobiphenyls (e.g., 2,2',3,4-TCB) | m/z 290, 292 | Quantification and confirmation based on isotopic pattern |

| Pentachlorobiphenyls | m/z 324, 326 | Quantification and confirmation based on isotopic pattern |

| Hexachlorobiphenyls | m/z 358, 360 | Quantification and confirmation based on isotopic pattern |

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is considered a primary method for achieving the highest accuracy and precision in quantifying PCB congeners. researchgate.netsigmaaldrich.com This technique involves adding a known amount of an isotopically labeled version of the target congener (e.g., ¹³C₁₂-2,2',3,4-Tetrachlorobiphenyl) to the sample before extraction and cleanup. epa.gov

This labeled compound serves as an internal standard that behaves almost identically to the native (unlabeled) analyte throughout the entire analytical process, including extraction, cleanup, and injection. cdc.gov Any losses of the native analyte during sample preparation will be matched by proportional losses of the labeled standard. Quantification is based on the measured ratio of the response of the native congener to the response of its labeled analog. sigmaaldrich.com This approach effectively corrects for matrix effects and variations in recovery, making the results highly reliable and independent of sample recovery efficiency. cdc.govresearchgate.net

Quality Assurance and Quality Control in PCB Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure that data from PCB analysis is accurate, reliable, and defensible. pcbtok.comtopfastpcba.com The entire analytical process, from sample collection to final data reporting, must be governed by a strict QA/QC plan. pcbonline.com

Key components of a robust QA/QC program for PCB analysis include:

Method Blanks: Analyzing a clean matrix to ensure that no contamination is introduced from laboratory glassware, reagents, or instruments. gcms.cz

Calibration: Establishing a calibration curve with a series of standards to define the quantitative range of the instrument. Regular checks (continuing calibration verification) are performed to ensure the instrument remains stable. shimadzu.com

Certified Reference Materials (CRMs): Analyzing materials with known concentrations of PCBs to verify the accuracy of the entire analytical method. researchgate.net

Laboratory Control Spikes (LCS): Spiking a clean matrix with a known amount of target analytes to assess the method's accuracy and recovery in the absence of sample-specific matrix interferences.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Adding known amounts of analytes to actual samples to evaluate the effect of the sample matrix on the analytical method's performance and to assess precision. shimadzu.com

Internal Standards: Using labeled compounds, as in isotope dilution, or other appropriate standards to correct for variations in instrument response and recovery. epa.gov

Data Validation: A formal review process to ensure that all QC criteria are met and that the reported data is of acceptable quality. cdc.gov

Adherence to standardized methods, such as those published by the EPA, and obtaining relevant certifications (e.g., ISO) are also critical components of quality assurance. pcbonline.comlevisonenterprises.com

Emerging Analytical Technologies for Congener-Specific Analysis

While GC-MS remains the gold standard, research continues into new and improved analytical technologies for congener-specific PCB analysis. The goal is to enhance resolution, improve sensitivity, reduce analysis time, and provide more comprehensive characterization of complex mixtures.

One area of advancement is the development of novel GC stationary phases designed to provide unique selectivity for difficult-to-separate PCB congeners. nih.gov For example, stationary phases based on tetraphenyl porphyrin have shown potential for resolving specific PCB isomer pairs that are challenging to separate on standard columns. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) is another powerful emerging technique. GCxGC uses two different columns with orthogonal separation mechanisms, providing vastly increased peak capacity and resolving power. This allows for a much more detailed separation of complex mixtures like PCBs, revealing congeners that might be hidden or co-eluting in traditional one-dimensional GC analysis.

Furthermore, advancements in machine learning and computational chemistry are being explored to predict the properties and instrument responses of congeners for which authentic analytical standards are not available, which could aid in the semi-quantification of a wider range of PCBs and their metabolites. diva-portal.org These emerging technologies hold the promise of providing an even more complete picture of PCB contamination in the environment.

Comparative Studies of 2,2 ,3,4 Tetrachlorobiphenyl with Other Pcb Congeners

Structure-Activity Relationships in Environmental Fate and Transport

The environmental journey of a PCB congener—its movement through air, water, and soil, and its partitioning into sediments and biota—is dictated by its physicochemical properties, which are a direct consequence of its molecular structure. Key structural features influencing the environmental fate and transport of PCBs include the degree of chlorination and the number of chlorine atoms in the ortho positions (2, 2', 6, and 6').

2,2',3,4-Tetrachlorobiphenyl is a mono-ortho substituted tetrachlorobiphenyl. The presence of a single chlorine atom in an ortho position forces a rotation between the two phenyl rings, resulting in a non-planar or twisted conformation. This contrasts with non-ortho substituted congeners, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), which can adopt a planar or flat configuration. This structural difference has significant implications for their environmental partitioning. Planar congeners, due to their flat shape, can interact more strongly with the flat surfaces of sediment particles and organic matter, leading to greater sorption and persistence in these compartments. escholarship.org

In contrast, the non-planar structure of this compound reduces its ability to sorb as strongly to sediments compared to its planar counterparts. escholarship.org This can result in a greater propensity for transport in the water column and potentially increased bioavailability to aquatic organisms. The degree of chlorination also plays a role; as a tetrachlorobiphenyl, it is semi-volatile and can be transported in the atmosphere, though to a lesser extent than lower chlorinated congeners.

Comparative Biotransformation Pathways and Metabolite Formation

Once in an organism, PCBs can be metabolized by enzymes, primarily the cytochrome P450 (CYP) system, into various metabolites. The rate and products of this biotransformation are highly dependent on the congener's structure, particularly the presence of adjacent unsubstituted carbon atoms.

The metabolism of PCBs generally proceeds through hydroxylation, forming hydroxylated PCBs (OH-PCBs). researchgate.net These OH-PCBs can then be further conjugated to form sulfates or glucuronides, or undergo further oxidation to form dihydroxylated metabolites. epa.gov For this compound, the presence of unsubstituted meta and para positions makes it susceptible to enzymatic attack. The specific sites of hydroxylation on this compound have not been extensively detailed in comparative studies, but based on the metabolism of other tetrachlorobiphenyl isomers, it is expected to form several mono- and di-hydroxylated metabolites.

The chlorine substitution pattern significantly influences which CYP enzymes are involved. Non-ortho substituted (dioxin-like) PCBs are primarily metabolized by CYP1A enzymes, whereas multiple ortho-substituted PCBs are substrates for CYP2B enzymes. nih.gov As a mono-ortho substituted congener, this compound can be a substrate for both enzyme families, leading to a potentially complex mixture of metabolites.

For example, studies on other tetrachlorobiphenyls have shown distinct metabolic profiles. 3,3',4,4'-tetrachlorobiphenyl (PCB 77) is metabolized to several hydroxylated forms, with 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl being a major product in some species. nih.gov In contrast, the metabolism of di-ortho substituted congeners like 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) can lead to different hydroxylated products, such as 3-OH-PCB 52 and 4-OH-PCB 52. nih.gov The specific metabolites of this compound are likely to differ from these due to its asymmetric chlorine substitution, influencing its toxicokinetics and potential for endocrine disruption.

Differences in Molecular Mechanisms of Action

The toxicity of PCB congeners is mediated through various molecular mechanisms, which are largely determined by their ability to adopt a planar configuration.

AhR-Dependent vs. AhR-Independent Mechanisms